molecular formula C12H10BrNO2 B1510388 Ethyl 7-bromoisoquinoline-3-carboxylate CAS No. 660830-62-6

Ethyl 7-bromoisoquinoline-3-carboxylate

Cat. No. B1510388
M. Wt: 280.12 g/mol
InChI Key: AHCUGHMZPQHISH-UHFFFAOYSA-N
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Patent
US09096549B2

Procedure details

To a mixture of ethyl-3-(4-bromophenyl)-2-formamidopropanoate (23.5 g, 78 mmol) in DCM (200 mL) was added (CO)2Cl2 (8 ml, 84 mmol). The reaction mixture was stirred at r.t. for 30 mins. Then the reaction solution was cooled to 0° C. and FeCl3 (16 g, 98 mmol) was added into the solution, followed by stirring at r.t overnight. After the solution was extracted by CH2Cl2, the combined organic layers were concentrated in vacuo to afford a black oil. The oil was dissolved in the EtOH (100 ml), and concentrated H2SO4 was added into the solution and refluxed at 80° C. overnight. The solution was poured into saturated NaHCO3 and extracted by EA. After drying with anhydrous Na2SO4, the solution was concentrated in vacuo, and the residue was purified by silica gel chromatography (PE/EA=8:1 to 5:1) to afford ethyl 7-bromoisoquinoline-3-carboxylate as a yellow solid (5.2 g, yield: 23.8%).
Name
ethyl-3-(4-bromophenyl)-2-formamidopropanoate
Quantity
23.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
(CO)2Cl2
Quantity
8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
FeCl3
Quantity
16 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[CH:5]([NH:14][CH:15]=O)[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][CH:8]=1)[CH3:2].C([O-])(O)=O.[Na+]>C(Cl)Cl.CCO.OS(O)(=O)=O>[Br:13][C:10]1[CH:11]=[C:12]2[C:7]([CH:6]=[C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:17])[N:14]=[CH:15]2)=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
ethyl-3-(4-bromophenyl)-2-formamidopropanoate
Quantity
23.5 g
Type
reactant
Smiles
C(C)OC(C(CC1=CC=C(C=C1)Br)NC=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
(CO)2Cl2
Quantity
8 mL
Type
reactant
Smiles
Step Three
Name
FeCl3
Quantity
16 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at r.t. for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction solution was cooled to 0° C.
STIRRING
Type
STIRRING
Details
by stirring at r.t overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
After the solution was extracted by CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a black oil
ADDITION
Type
ADDITION
Details
was added into the solution
TEMPERATURE
Type
TEMPERATURE
Details
refluxed at 80° C. overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted by EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (PE/EA=8:1 to 5:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C2C=C(N=CC2=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 23.8%
YIELD: CALCULATEDPERCENTYIELD 23.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.